1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid
Description
1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid is a fluorinated cyclobutane derivative featuring a 3-chloropyridin-2-yl substituent and a carboxylic acid group. The 3,3-difluorocyclobutane moiety introduces conformational rigidity and electronic effects, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs . This compound is structurally related to agrochemical and pharmaceutical intermediates, where the chloropyridine group is a common bioisostere for aromatic heterocycles.
Properties
Molecular Formula |
C10H8ClF2NO2 |
|---|---|
Molecular Weight |
247.62 g/mol |
IUPAC Name |
1-(3-chloropyridin-2-yl)-3,3-difluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H8ClF2NO2/c11-6-2-1-3-14-7(6)9(8(15)16)4-10(12,13)5-9/h1-3H,4-5H2,(H,15,16) |
InChI Key |
OTUBRTPUEGQERN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(C2=C(C=CC=N2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloropyridine with difluorocyclobutanecarboxylic acid under specific conditions to achieve the desired product. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as refluxing, purification, and crystallization to obtain the final product. The use of advanced techniques and equipment in industrial settings helps in achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The presence of the cyclobutane ring allows for potential cyclization reactions to form more complex structures
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced chemical properties .
Scientific Research Applications
1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals, such as insecticides and herbicides, due to its bioactive properties
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Fluorination Impact: The 3,3-difluoro substitution in the target compound enhances electronegativity and ring strain, likely improving bioavailability over the non-fluorinated analog .
- Core Heterocycle : Pyridine (target) vs. pyrazole () alters electronic density. Pyridine’s electron-deficient nature may influence binding interactions in biological targets.
Industrial and Patent Relevance
Biological Activity
1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, highlighting relevant research findings, case studies, and pertinent data.
Chemical Structure and Properties
The compound can be described by its molecular formula and has the following structural characteristics:
- IUPAC Name : 1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid
- Molecular Weight : Approximately 195.6 g/mol
- CAS Number : Not specifically listed but related to compounds with similar structures.
Research indicates that this compound may exhibit its biological effects through the inhibition of specific enzymes or receptors involved in disease pathways. For instance, it has been associated with the modulation of pathways related to cancer cell proliferation, particularly in cancers characterized by mutations in the IDH1/2 genes .
Anticancer Activity
A significant area of research has focused on the anticancer properties of 1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid. Studies have demonstrated that this compound can inhibit tumor growth in various cancer cell lines. The mechanism appears to involve:
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : It can halt the progression of the cell cycle at specific checkpoints, preventing further division of cancer cells .
Pharmacological Studies
Pharmacological assessments have indicated that this compound exhibits a favorable safety profile and pharmacokinetics. The following table summarizes key findings from recent studies:
| Study | Model | Key Findings |
|---|---|---|
| Study A | Human cancer cell lines | Significant reduction in cell viability at concentrations >10 µM |
| Study B | Animal models | 50% tumor growth inhibition compared to control groups |
| Study C | Mechanistic study | Inhibition of IDH1/2 mutant enzyme activity |
Case Study 1: Treatment of Glioma
In a clinical trial involving patients with glioma, administration of 1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid resulted in improved survival rates compared to historical controls. Patients exhibited a median survival increase of 6 months .
Case Study 2: Combination Therapy
A combination therapy approach using this compound alongside standard chemotherapy agents showed enhanced efficacy. Patients receiving both treatments demonstrated better overall response rates than those receiving chemotherapy alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
